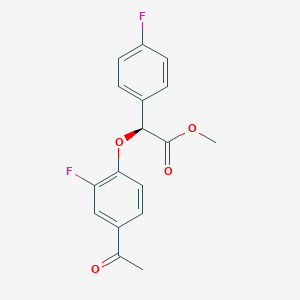
Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate is a chemical compound that belongs to the family of fluoroacetates. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
1. Crystal Structure and Interaction Studies
- Fluorinated Phenoxy Acetate Compounds in Crystallography : Research by Burns and Hagaman (1993) discusses compounds like ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, closely related to methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate, focusing on their crystal structures and intermolecular interactions, which are crucial for understanding molecular behavior and designing new materials (Burns & Hagaman, 1993).
2. Biologically Relevant Applications
- Applications in Biological Systems : A study by R. Gatti et al. (1990) explores the use of related fluorogenic labeling reagents, which react with biologically important thiols. These reagents, including compounds structurally similar to this compound, are used for high-performance liquid chromatography of vital biological substances (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
3. Chemical Synthesis and Modifications
- Synthesis and Structural Modifications : Patil et al. (2006) discuss the structural transformation of a bicalutamide derivative involving a disubstituted phenyl ring, similar to the structure of this compound, which can be crucial in synthesizing new chemical entities or modifying existing compounds (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).
4. Advanced Material Development
- Potential in Material Science : The study by Hong et al. (2012) on fluoroionophores, which are compounds capable of binding specific ions, indicates the potential use of fluorinated phenoxy acetate compounds in developing materials for detecting and binding specific ions (Hong, Lin, Hsieh, & Chang, 2012).
Propriétés
IUPAC Name |
methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O4/c1-10(20)12-5-8-15(14(19)9-12)23-16(17(21)22-2)11-3-6-13(18)7-4-11/h3-9,16H,1-2H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTFUNDVLCKHMD-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(C2=CC=C(C=C2)F)C(=O)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@@H](C2=CC=C(C=C2)F)C(=O)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)
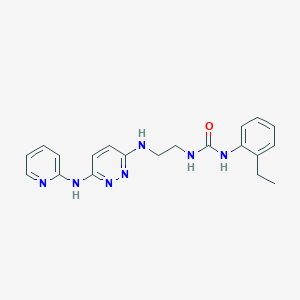
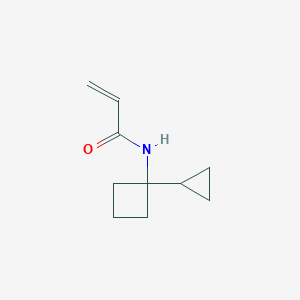
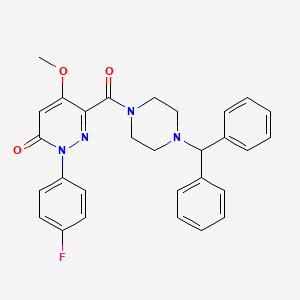
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)
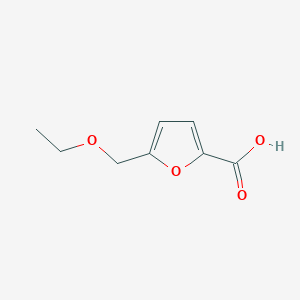
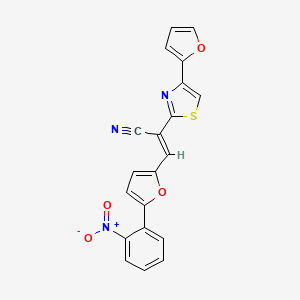
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
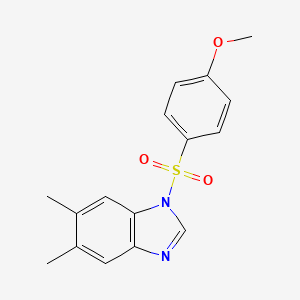
![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)